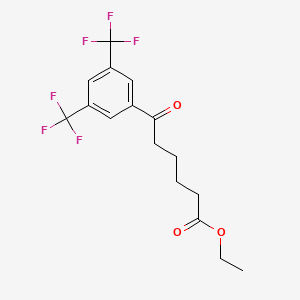

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

- Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, including variants derived from ethyl 3-oxohexanoate, have been developed using a water solvent and analyzed using IR, NMR, and X-ray structural analysis, demonstrating the versatility of this compound in synthesizing structurally diverse molecules (Kumar et al., 2014).

Synthesis of Pharmaceutical Intermediates

- The compound has been utilized in the synthesis of statin precursors, showcasing its role in the preparation of pharmacologically important substances (Tararov et al., 2006).

Application in Biotin Synthesis

- It plays a role in the regioselective chlorination process, contributing to new methods of synthesizing biotin, a crucial vitamin (Zav’yalov et al., 2006).

Crystal and Molecular Structure Studies

- The compound's derivatives have been studied for their crystal and molecular structures, important for understanding their chemical behavior and potential applications (Kaur et al., 2012).

Novel Pesticide Development

- It has been used in the synthetic process of novel pesticides, demonstrating its utility in agricultural chemistry (Shan, 2011).

Bioreduction and Enantioselectivity Studies

- The compound has been the subject of studies in bioreduction, providing insights into enantioselective processes, crucial for the development of chiral drugs (Ramos et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenol , have been used as hydrogen donors in the extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .

Mode of Action

It is likely that the compound interacts with its targets through a process of resonance stabilization, similar to other compounds with trifluoromethyl groups .

Biochemical Pathways

The compound’s trifluoromethyl groups may play a role in pharmaceuticals, agrochemicals, and materials, suggesting potential involvement in a variety of biochemical processes .

Pharmacokinetics

For instance, similar compounds are known to be insoluble in water and sensitive to air .

Result of Action

Compounds with similar structures have been used as activators for p-tolyl thioglycoside donors, suggesting that ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate may have similar effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of air, and its solubility may be influenced by the solvent used .

Biochemical Analysis

Biochemical Properties

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed that the trifluoromethyl group can enhance the stability and reactivity of certain enzymes, leading to more efficient biochemical reactions . Additionally, this compound interacts with specific biomolecules, such as nucleophiles, through nucleophilic substitution reactions at the benzylic position .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to alterations in gene expression, which in turn affects cellular metabolism and overall cell function . These effects are particularly significant in the context of pharmaceutical applications, where the modulation of cellular processes can be leveraged for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the trifluoromethyl group in the compound can participate in radical trifluoromethylation reactions, leading to the formation of carbon-centered radical intermediates . These intermediates can then interact with various biomolecules, resulting in enzyme inhibition or activation and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting the importance of stability and degradation in its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the optimal therapeutic window for the compound’s use in pharmaceutical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to changes in metabolic flux and metabolite levels, influencing overall cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function . The study of transport and distribution mechanisms is critical for optimizing the compound’s delivery and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in various applications.

Properties

IUPAC Name |

ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEORLJCWMDPBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645524 |

Source

|

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-97-7 |

Source

|

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.